molecular formula C18H18ClN3O2S B3537338 3-chloro-N-(4-{[(isobutyrylamino)carbonothioyl]amino}phenyl)benzamide

3-chloro-N-(4-{[(isobutyrylamino)carbonothioyl]amino}phenyl)benzamide

Cat. No. B3537338
M. Wt: 375.9 g/mol
InChI Key: XWEHQVJCIRHIGH-UHFFFAOYSA-N
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Description

“3-chloro-N-(4-{[(isobutyrylamino)carbonothioyl]amino}phenyl)benzamide” is a chemical compound with the molecular formula C17H17ClN2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzamides, which includes compounds like “3-chloro-N-(4-{[(isobutyrylamino)carbonothioyl]amino}phenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “3-chloro-N-(4-{[(isobutyrylamino)carbonothioyl]amino}phenyl)benzamide” is defined by its molecular formula C17H17ClN2O2 . The average mass of the molecule is 316.782 Da, and the monoisotopic mass is 316.097870 Da .

Future Directions

The future directions for the study and application of “3-chloro-N-(4-{[(isobutyrylamino)carbonothioyl]amino}phenyl)benzamide” are not specified in the available sources. Given its classification as a rare and unique chemical, it may hold potential for various research applications .

properties

IUPAC Name

3-chloro-N-[4-(2-methylpropanoylcarbamothioylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-11(2)16(23)22-18(25)21-15-8-6-14(7-9-15)20-17(24)12-4-3-5-13(19)10-12/h3-11H,1-2H3,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEHQVJCIRHIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-{[(2-methylpropanoyl)carbamothioyl]amino}phenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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